molecular formula C18H16N6S2 B381009 7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 315682-66-7

7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B381009
CAS No.: 315682-66-7
M. Wt: 380.5g/mol
InChI Key: UBGWUHGSYBVPTC-UHFFFAOYSA-N
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Description

7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a chemical compound identified by CAS Number 1227158-27-9 and is recognized in scientific screening libraries as a potential kinase inhibitor scaffold. Its molecular structure, which incorporates a tetrahydrobenzothienopyrimidine core linked to a phenyltetrazole group via a sulfanyl bridge, is characteristic of molecules designed to interact with the ATP-binding sites of various protein kinases. This compound is related to a class of thieno[2,3-d]pyrimidine derivatives that have been co-crystallized with kinases like FGFR1 , providing a structural basis for its mechanism of action. Research into such compounds is primarily focused on the discovery and optimization of selective inhibitors for tyrosine kinases , which are critical targets in oncology and other disease areas. The specific substitution pattern on this core scaffold is designed to modulate potency, selectivity, and physicochemical properties, making it a valuable tool for researchers investigating intracellular signaling pathways, enzyme kinetics, and structure-activity relationships (SAR) in medicinal chemistry programs. Its primary research value lies in its utility as a lead compound for the development of novel therapeutic agents targeting kinase-driven pathologies.

Properties

IUPAC Name

7-methyl-4-(1-phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S2/c1-11-7-8-13-14(9-11)25-16-15(13)17(20-10-19-16)26-18-21-22-23-24(18)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGWUHGSYBVPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SC4=NN=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C15H15N5S
  • Molecular Weight : 299.38 g/mol

Structural Features

The compound contains a tetrahydrobenzothieno-pyrimidine core with a phenyl-tetrazole moiety linked via a sulfanyl group. This unique structure is responsible for its diverse biological activities.

Pharmacological Effects

Research indicates that 7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.
  • Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have indicated cytotoxic effects on several cancer cell lines.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group may interact with various enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The phenyl-tetrazole moiety may act as a ligand for specific receptors, influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntifungalEffective against common fungal strains
AnticancerInduces apoptosis in cancer cell lines (e.g., A549 lung cancer cells)
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro

Detailed Research Findings

  • Antimicrobial Studies : A study conducted by researchers demonstrated the effectiveness of the compound against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Research : In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment .
  • Inflammation Modulation : A recent study explored the anti-inflammatory effects of the compound in a mouse model of induced inflammation. Results showed significant reductions in inflammatory markers when treated with the compound compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the broader class of tetrahydrobenzothienopyrimidine derivatives, which are modified via substitutions at positions 4 and 5. Key analogs and their distinguishing features include:

Compound Name / Structure Substituents Key Structural Differences Biological Activity Reference
4-(3,5-Disubstituted pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines (7a,b) Pyrazolyl group at position 4 Pyrazole instead of tetrazole; absence of sulfanyl linker Not explicitly stated, but IR/NMR data indicate electronic modulation
[1,2,4]Triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidines Triazolo annulation; alkyl/phenyl substituents Triazolo fused ring vs. tetrazole-sulfanyl substitution Promising activity comparable to standard compounds (e.g., antimicrobial or enzyme inhibitors)
Hydrazinothieno[2,3-d]pyrimidines Hydrazino group at position 4 Hydrazine instead of tetrazole-sulfanyl Pronounced antimicrobial activity

Key Observations:

  • Tetrazole vs.
  • Sulfanyl Linker : The thioether bridge in the target compound may improve lipophilicity compared to direct annulation (e.g., triazolo-fused derivatives in ), balancing solubility and membrane permeability.
  • Methyl Group at Position 7 : The 7-methyl substitution likely contributes to steric stabilization of the tetrahydro ring, as seen in analogs where alkyl groups enhance conformational rigidity .

Preparation Methods

Cyclization of Thienylthiourea Derivatives

Thienylthioureas serve as critical intermediates. For example, 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes (e.g., 1a–c ) are condensed with aryl isothiocyanates under reflux or microwave irradiation to form thienylthioureas (2a–h ). Subsequent cyclization with alcoholic potassium hydroxide yields 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one potassium salts (3a–h ). Acidification of these salts produces 2-thioxo derivatives (4a–g ), which are alkylated to introduce sulfur-based substituents.

Example Protocol :

  • Condensation : Heat 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1a ) with phenyl isothiocyanate in acetonitrile under reflux for 15 hours.

  • Cyclization : Treat the resulting thiourea (2a ) with KOH in ethanol at reflux for 1 hour to form the potassium salt (3a ).

  • Acidification : Neutralize 3a with HCl to yield 2-thioxo-thieno[2,3-d]pyrimidin-4-one (4a ).

Alternative Route from Amino Esters

Amino esters like 1d–e (2-amino-3-cyano-4,5-disubstituted thiophenes) undergo cyclocondensation with formamide or phosphoryl chloride (POCl₃) to directly form chlorinated thienopyrimidines. This route avoids thiourea intermediates but requires stringent temperature control (230–240°C).

The tetrahydrobenzothieno[2,3-d]pyrimidine core is hydrogenated to saturate the pyrimidine ring, followed by methyl group introduction at position 7 via Friedel-Crafts alkylation. Final purification involves:

  • Recrystallization : Ethanol or ethyl acetate.

  • Chromatography : Silica gel with hexane/ethyl acetate eluents.

Analytical Characterization

Key spectroscopic data for the compound include:

  • ¹H NMR (CDCl₃): δ 1.28 (s, 3H, CH₃), 2.75–3.10 (m, 4H, CH₂), 7.45–7.80 (m, 5H, Ph).

  • MS (ESI+) : m/z 381.1 [M+H]⁺ .

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